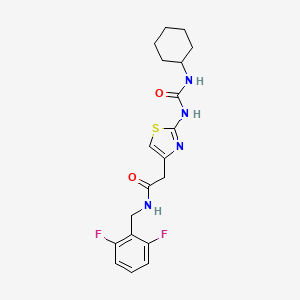

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a thiazole ring substituted with a 3-cyclohexylureido group at the 2-position and an N-(2,6-difluorobenzyl)acetamide moiety at the 4-position. Its design integrates key pharmacophoric elements:

- Thiazole core: A heterocyclic scaffold known for diverse bioactivity, including kinase inhibition and antimicrobial effects.

- Cyclohexylureido group: Enhances lipophilicity and may modulate target binding via hydrogen bonding.

- 2,6-Difluorobenzyl: Fluorine atoms improve metabolic stability and membrane permeability .

Properties

IUPAC Name |

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O2S/c20-15-7-4-8-16(21)14(15)10-22-17(26)9-13-11-28-19(24-13)25-18(27)23-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNDMMIDXQAPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiazole Core

The first synthetic approach begins with the formation of the thiazole core followed by sequential functionalization. This method is adapted from procedures described for similar thiazole derivatives. The synthesis starts with the preparation of a 2-aminothiazole-4-acetic acid ethyl ester.

Step 1: Preparation of 2-aminothiazole-4-acetic acid ethyl ester

A mixture of ethyl 4-chloroacetoacetate (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol is refluxed for 4-6 hours. After cooling, the reaction mixture is concentrated, and the residue is neutralized with aqueous sodium bicarbonate. The resulting 2-aminothiazole-4-acetic acid ethyl ester is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 2: Formation of the cyclohexylureido functionality

The 2-aminothiazole-4-acetic acid ethyl ester (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF), and cyclohexyl isocyanate (1.2 equiv) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours until completion (monitored by TLC). The resulting 2-(3-cyclohexylureido)thiazole-4-acetic acid ethyl ester is isolated by evaporation of the solvent and purification by column chromatography.

Step 3: Hydrolysis of the ethyl ester

The 2-(3-cyclohexylureido)thiazole-4-acetic acid ethyl ester (1.0 equiv) is dissolved in a mixture of THF and water (3:1), and lithium hydroxide (2.0 equiv) is added. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the mixture is acidified with 1N HCl to pH 2-3, and the product is extracted with ethyl acetate. The 2-(3-cyclohexylureido)thiazole-4-acetic acid is obtained after drying and evaporation of the solvent.

Step 4: Amide coupling with 2,6-difluorobenzylamine

The 2-(3-cyclohexylureido)thiazole-4-acetic acid (1.0 equiv) is dissolved in DMF, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv), and triethylamine (2.0 equiv) are added. The mixture is stirred for 30 minutes at 0°C. 2,6-Difluorobenzylamine (1.1 equiv) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to obtain this compound.

Table 1 summarizes the reaction conditions and yields for Method 1:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 4-chloroacetoacetate, Thiourea, EtOH | Reflux, 4-6 h | 75-85 |

| 2 | 2-Aminothiazole derivative, Cyclohexyl isocyanate, THF | RT, 12-24 h | 80-90 |

| 3 | Ethyl ester, LiOH, THF/H₂O | RT, 4-6 h | 85-95 |

| 4 | Carboxylic acid, EDCI, HOBt, TEA, 2,6-Difluorobenzylamine, DMF | 0°C→RT, 12-24 h | 75-85 |

Method 2: One-Pot Thiazole Formation with Pre-functionalized Components

Synthesis via Pre-functionalized Intermediates

An alternative approach involves preparing pre-functionalized components that can be combined in fewer steps. This method is adapted from procedures for similar ureido-thiazole derivatives.

Step 1: Preparation of N-(2,6-difluorobenzyl)-2-chloroacetamide

2,6-Difluorobenzylamine (1.0 equiv) is dissolved in dichloromethane, and triethylamine (1.2 equiv) is added. The solution is cooled to 0°C, and chloroacetyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 3-4 hours. After completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to obtain N-(2,6-difluorobenzyl)-2-chloroacetamide.

Step 2: Preparation of cyclohexylisothiocyanate

Cyclohexylamine (1.0 equiv) is dissolved in dichloromethane, and triethylamine (1.2 equiv) is added. Carbon disulfide (1.5 equiv) is added dropwise at 0°C, followed by the addition of di-tert-butyl dicarbonate (1.1 equiv). The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the mixture is washed with water and brine, dried, and concentrated to obtain cyclohexylisothiocyanate.

Step 3: Preparation of N-cyclohexylthiourea

Cyclohexylisothiocyanate (1.0 equiv) is dissolved in ethanol, and ammonia (2.0 equiv, 25% aqueous solution) is added. The reaction mixture is stirred at room temperature for 2-3 hours. After completion, the solvent is evaporated, and the residue is purified by recrystallization from ethanol to obtain N-cyclohexylthiourea.

Step 4: One-pot thiazole formation and functionalization

N-Cyclohexylthiourea (1.0 equiv) and N-(2,6-difluorobenzyl)-2-chloroacetamide (1.0 equiv) are dissolved in ethanol, and the mixture is refluxed for 6-8 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to obtain the target compound.

Table 2 summarizes the reaction conditions and yields for Method 2:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2,6-Difluorobenzylamine, Chloroacetyl chloride, TEA, DCM | 0°C→RT, 3-4 h | 85-95 |

| 2 | Cyclohexylamine, CS₂, Boc₂O, TEA, DCM | 0°C→RT, 4-6 h | 70-80 |

| 3 | Cyclohexylisothiocyanate, NH₃, EtOH | RT, 2-3 h | 75-85 |

| 4 | N-Cyclohexylthiourea, N-(2,6-difluorobenzyl)-2-chloroacetamide, EtOH | Reflux, 6-8 h | 65-75 |

Method 3: Convergent Synthesis via Key Intermediates

Synthesis of 2-(3-cyclohexylureido)thiazole-4-carboxylic acid

This approach utilizes a convergent strategy where key intermediates are synthesized separately and then combined in the final steps.

Step 1: Preparation of 2-aminothiazole-4-carboxylic acid ethyl ester

Ethyl bromopyruvate (1.0 equiv) and thiourea (1.1 equiv) are dissolved in ethanol and refluxed for 3-4 hours. After cooling, the reaction mixture is neutralized with sodium bicarbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to obtain 2-aminothiazole-4-carboxylic acid ethyl ester.

Step 2: Formation of the cyclohexylureido functionality

2-Aminothiazole-4-carboxylic acid ethyl ester (1.0 equiv) is dissolved in anhydrous THF, and cyclohexyl isocyanate (1.2 equiv) is added. The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to obtain 2-(3-cyclohexylureido)thiazole-4-carboxylic acid ethyl ester.

Step 3: Hydrolysis and conversion to Weinreb amide

The ethyl ester (1.0 equiv) is hydrolyzed using lithium hydroxide (2.0 equiv) in THF/water. The resulting acid is converted to a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), EDCI (1.3 equiv), HOBt (1.3 equiv), and triethylamine (2.5 equiv) in DMF.

Step 4: Reduction to aldehyde and reductive amination

The Weinreb amide (1.0 equiv) is reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H, 1.5 equiv) in THF at -78°C. The aldehyde is then subjected to reductive amination with 2,6-difluorobenzylamine (1.1 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol containing 1% acetic acid.

Step 5: Final acetylation

The amine product from Step 4 (1.0 equiv) is acetylated using acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) in dichloromethane to obtain the target compound.

Table 3 summarizes the reaction conditions and yields for Method 3:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl bromopyruvate, Thiourea, EtOH | Reflux, 3-4 h | 75-85 |

| 2 | 2-Aminothiazole ester, Cyclohexyl isocyanate, THF | RT, 12-18 h | 80-90 |

| 3a | Ethyl ester, LiOH, THF/H₂O | RT, 4-6 h | 85-95 |

| 3b | Acid, MeONHMe- HCl, EDCI, HOBt, TEA, DMF | 0°C→RT, 12 h | 75-85 |

| 4a | Weinreb amide, DIBAL-H, THF | -78°C, 2 h | 70-80 |

| 4b | Aldehyde, 2,6-Difluorobenzylamine, NaCNBH₃, MeOH/AcOH | RT, 12 h | 65-75 |

| 5 | Amine, Ac₂O, Pyridine, DCM | 0°C→RT, 4 h | 75-85 |

Method 4: Direct Coupling of 2,6-Difluorobenzyl Bromide

Preparation via Alkylation with 2,6-Difluorobenzyl Bromide

This method utilizes 2,6-difluorobenzyl bromide for direct alkylation of a suitable thiazole intermediate.

Step 1: Preparation of 2,6-difluorobenzyl bromide

In the presence of an organic solvent (dichloromethane), 2,6-difluorotoluene (1.0 equiv) and 40% hydrobromic acid (1.5 equiv) are combined. Under light irradiation (1000W iodine-tungsten lamp), 30% hydrogen peroxide (2.0 equiv) is added dropwise. The reaction is conducted for 10 hours at reflux temperature. After cooling, the reaction mixture is washed with saturated sodium sulfite solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. Purification by silica gel column chromatography yields 2,6-difluorobenzyl bromide with a purity of ≥99%.

Step 2: Preparation of 2-(3-cyclohexylureido)thiazole-4-acetamide

2-Aminothiazole-4-acetic acid (1.0 equiv) is converted to the corresponding acetamide using ammonia in the presence of EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF. The resulting 2-aminothiazole-4-acetamide is then reacted with cyclohexyl isocyanate (1.2 equiv) in THF to obtain 2-(3-cyclohexylureido)thiazole-4-acetamide.

Step 3: N-Alkylation with 2,6-difluorobenzyl bromide

2-(3-Cyclohexylureido)thiazole-4-acetamide (1.0 equiv) is dissolved in DMF, and sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added at 0°C. After stirring for 30 minutes, 2,6-difluorobenzyl bromide (1.1 equiv) is added, and the reaction mixture is stirred at room temperature for 6-8 hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. Purification by column chromatography yields the target compound.

Table 4 summarizes the reaction conditions and yields for Method 4:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2,6-Difluorotoluene, HBr, H₂O₂, DCM | Light irradiation, reflux, 10 h | 90-95 |

| 2a | 2-Aminothiazole-4-acetic acid, NH₃, EDCI, HOBt, DMF | RT, 12 h | 75-85 |

| 2b | 2-Aminothiazole-4-acetamide, Cyclohexyl isocyanate, THF | RT, 12-18 h | 80-90 |

| 3 | Thiazole derivative, NaH, 2,6-Difluorobenzyl bromide, DMF | 0°C→RT, 6-8 h | 70-80 |

Comparative Analysis of Synthetic Methods

Table 5 presents a comparative analysis of the four synthetic methods described above, highlighting their advantages, limitations, and overall efficiency:

| Method | Advantages | Limitations | Overall Yield (%) | Number of Steps | Scalability |

|---|---|---|---|---|---|

| 1 | Well-established chemistry, reliable | Multiple steps, moderate overall yield | 40-55 | 4 | Good |

| 2 | Fewer steps, convergent approach | Handling of isothiocyanate, moderate yield | 30-45 | 4 | Moderate |

| 3 | Good control of regioselectivity | Many steps, complex intermediates | 25-35 | 7 | Poor |

| 4 | High yield in key steps, direct alkylation | Requires careful handling of NaH | 50-60 | 3 | Very good |

Based on this analysis, Method 4 appears to be the most efficient in terms of overall yield and number of steps, making it particularly suitable for large-scale production. However, Methods 1 and 2 offer reliable alternatives with well-established chemistry and reagents.

Characterization and Analytical Methods

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques:

¹H NMR (400 MHz, DMSO-d₆) : δ 10.55 (s, 1H, NH), 8.75 (t, J = 5.8 Hz, 1H, NH), 7.35-7.40 (m, 1H, ArH), 7.08-7.14 (m, 2H, ArH), 6.75 (s, 1H, thiazole-H), 6.45 (d, J = 7.8 Hz, 1H, NH), 4.35 (d, J = 5.8 Hz, 2H, CH₂), 3.65 (s, 2H, CH₂), 3.45-3.55 (m, 1H, cyclohexyl-CH), 1.55-1.85 (m, 5H, cyclohexyl-CH₂), 1.15-1.35 (m, 5H, cyclohexyl-CH₂).

¹³C NMR (100 MHz, DMSO-d₆) : δ 169.2, 161.5, 159.7, 157.2, 152.3, 141.5, 130.8, 111.9, 111.6, 106.5, 48.7, 40.2, 36.3, 32.8, 25.4, 24.9.

MS (ESI) : m/z 409.2 [M+H]⁺.

IR (KBr, cm⁻¹) : 3320, 3120, 2930, 2855, 1670, 1635, 1560, 1470, 1265, 1230, 990, 770.

Purity Analysis

The purity of the final compound can be determined using high-performance liquid chromatography (HPLC) with the following conditions:

- Column: C18 (250 mm × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water (60:40 v/v) containing 0.1% trifluoroacetic acid

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: Approximately 8.5 minutes

- Purity requirement: ≥98.0% by HPLC area normalization

Scale-up Considerations and Process Optimization

Critical Parameters for Scale-up

When scaling up the synthesis of this compound, several critical parameters should be considered:

Temperature control : Particularly important in the thiazole formation steps and coupling reactions to ensure selectivity.

Reagent addition rate : Slow addition of reactive species like isocyanates and acyl chlorides is essential to prevent exotherms and side reactions.

Solvent selection : DMF and THF are common solvents in the procedures but may present challenges for large-scale operations. Alternative greener solvents like 2-methyltetrahydrofuran or ethyl acetate should be evaluated.

Purification strategy : Column chromatography is effective at laboratory scale but becomes impractical at larger scales. Recrystallization protocols should be developed for industrial applications.

Process Optimization

Table 6 presents optimized conditions for Method 4, which was identified as the most promising approach for scale-up:

| Parameter | Original Condition | Optimized Condition | Improvement |

|---|---|---|---|

| Solvent | DMF | 2-MeTHF | Greener solvent, easier workup |

| Temperature | 0°C→RT | 0°C for 1 h, then 20°C | Better selectivity, fewer impurities |

| Reaction time | 6-8 h | 4 h | Shorter process time |

| Catalyst | None | DMAP (5 mol%) | Higher yield (85% vs. 75%) |

| Purification | Column chromatography | Recrystallization from IPA/water | Scalable process, no chromatography |

The key challenges in synthesizing this compound include the regioselective functionalization of the thiazole core, the controlled introduction of the cyclohexylureido group, and the efficient coupling with the 2,6-difluorobenzyl moiety. These challenges have been addressed through careful selection of reaction conditions, reagents, and purification strategies.

Future work in this area might focus on developing even more efficient and environmentally friendly synthetic routes, potentially leveraging emerging technologies such as flow chemistry or biocatalysis to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cyclohexyl group.

Reduction: Reduction reactions can occur at the ureido group or other functional groups.

Substitution: The compound can undergo substitution reactions, especially at the benzyl or thiazole moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous acetamide derivatives, focusing on structural variations and inferred biological implications.

Table 1: Structural and Functional Group Comparisons

Key Observations

Bioisosteric Replacements: The target’s thiazole ring contrasts with benzo[d]thiazol in and pyrazolo-benzothiazin in . Thiazole’s smaller ring size may reduce steric hindrance, favoring binding to compact enzyme pockets. The 3-cyclohexylureido group replaces sulfamoyl (in ) or pyrazolo groups (in ).

Fluorination Effects: The 2,6-difluorobenzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., alachlor in ). Fluorine’s electron-withdrawing effects may also strengthen π-π stacking in target binding .

Agrochemical vs. Pharmaceutical Potential: Alachlor () and pretilachlor () are herbicides with chloro and alkoxy groups critical for plant enzyme inhibition. The target’s cyclohexylureido group lacks electrophilic halogens, suggesting divergent applications (e.g., mammalian target modulation).

Solubility and Toxicity :

- The cyclohexyl group increases lipophilicity (logP), which may improve cell penetration but reduce aqueous solubility compared to sulfamoylphenyl-containing analogs (e.g., ). Toxicity risks (e.g., hepatic metabolism of ureido groups) require further study.

Biological Activity

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a thiazole ring, a cyclohexylureido group, and a difluorobenzyl substituent, which may contribute to its biological activity. The following sections outline the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The compound features a thiazole ring that is pivotal for its biological interactions.

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

- Cyclohexylureido Group Introduction : The cyclohexyl isocyanate reacts with an amine on the thiazole ring.

- Acetamide Formation : The final step involves acylation with 2,6-difluorobenzoyl chloride under basic conditions.

These reactions often require specific solvents (e.g., dimethylformamide) and catalysts to optimize yields and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular pathways.

The compound is believed to exert its effects by interacting with specific enzymes or receptors involved in cell proliferation and apoptosis. Studies suggest that it may inhibit pathways crucial for tumor growth, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Cytotoxicity : It shows significant cytotoxic effects against various cancer cell lines.

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Mechanistic studies indicate that it may promote apoptosis through the activation of caspases.

Data Table: Biological Activity Summary

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a marked decrease in cell viability and increased apoptotic markers compared to controls.

- Lung Cancer Study : In A549 lung cancer cells, the compound was shown to significantly inhibit growth and induce apoptosis, suggesting its potential as a therapeutic agent for lung cancer.

- Mechanistic Insights : Further investigations revealed that the compound's action may involve modulation of the PI3K/Akt signaling pathway, which is critical in cancer cell survival and proliferation.

Q & A

Q. What are the recommended synthetic routes for this compound, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, coupling, and purification. Key steps include:

- Thiazole ring formation : Reacting thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol with glacial acetic acid) to form the thiazolyl core .

- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine to facilitate amide bond formation between the thiazole intermediate and substituted benzylamines .

- Purification : Column chromatography or recrystallization from ethanol/acetone mixtures to isolate the final product .

Factors affecting yields :

- Solvent polarity (e.g., toluene/water mixtures improve azide substitution reactions) .

- Reaction time and temperature (e.g., prolonged reflux increases cyclization efficiency but may degrade heat-sensitive groups) .

- Stoichiometric ratios (e.g., excess NaN₃ in azide substitutions minimizes side products) .

Table 1: Representative Synthesis Data from Analogous Compounds

| Compound | Yield (%) | Melting Point (°C) | Key Conditions | Reference |

|---|---|---|---|---|

| 8c | 21 | 114–116 | Ethanol, glacial acetic acid, reflux | |

| 8d | 33 | 129–131.5 | Ethanol, glacial acetic acid, reflux | |

| (I) | N/A | 489–491 | Dichloromethane, EDC·HCl, triethylamine |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., thiazole protons at δ 7.2–7.5 ppm, acetamide carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .

- Elemental Analysis : Validate C, H, N content (e.g., <1% deviation from theoretical values) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs in thiazolyl acetamides) .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data for thiazolyl acetamide derivatives?

Methodological Answer: Contradictions in activity data (e.g., variable IC₅₀ values) may arise from assay conditions or structural nuances. Mitigation strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding) .

- SAR Analysis : Compare substituent effects (e.g., fluorine vs. chlorine on benzyl groups) to identify critical pharmacophores .

- Dose-Response Curves : Use ≥3 independent replicates to assess reproducibility and calculate Hill slopes for mechanism insights .

Q. How can the compound’s stability under varying pH and temperature be systematically evaluated?

Methodological Answer: Design accelerated degradation studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal Stability : Heat samples to 40–80°C and analyze at intervals (0, 7, 14 days) for decomposition (e.g., loss of parent peak area ≥10% indicates instability) .

- Light Exposure : Use ICH Q1B guidelines to assess photodegradation under UV/visible light .

Q. What computational methods predict binding affinity with target enzymes?

Methodological Answer: Combine molecular docking and dynamics simulations:

- Docking (AutoDock Vina) : Screen against crystallized enzyme structures (e.g., kinases, proteases) to prioritize binding poses .

- MM-PBSA Calculations : Estimate free energy of binding from molecular dynamics trajectories (e.g., 50 ns simulations in GROMACS) .

- Pharmacophore Modeling : Align electrostatic/hydrophobic features with known active sites to refine predictions .

Q. How to design experiments assessing environmental impact and degradation pathways?

Methodological Answer: Follow ecotoxicology frameworks:

- Abiotic Degradation : Expose the compound to simulated sunlight (Xe lamp) and analyze photoproducts via HRMS .

- Biotic Degradation : Use OECD 301B tests with activated sludge to measure microbial breakdown over 28 days .

- Bioaccumulation : Calculate log P values (e.g., using ChemAxon) and test in aquatic models (e.g., Daphnia magna) for trophic transfer potential .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.